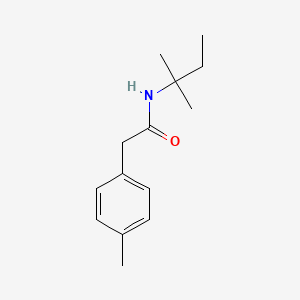![molecular formula C10H12ClNOS B5783055 3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)
3-[(4-chlorophenyl)thio]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-methylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that has been the subject of scientific research for several years. This compound has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation. In
Mechanism of Action
3-[(4-chlorophenyl)thio]-N-methylpropanamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the brain. It binds to the receptor and activates a signaling cascade that leads to the modulation of various physiological processes, including pain, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and immunomodulatory effects. It has also been shown to have potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
3-[(4-chlorophenyl)thio]-N-methylpropanamide has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols.
Future Directions
There are several future directions for further research on 3-[(4-chlorophenyl)thio]-N-methylpropanamide, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications in other disease states, and the optimization of dosing protocols to minimize toxicity and maximize efficacy.
In conclusion, this compound is a synthetic cannabinoid that has been the subject of extensive scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied, and there are several future directions for further research. While its potential for toxicity and lack of standardized dosing protocols are limitations, the development of more selective and potent analogs and the investigation of its potential therapeutic applications in other disease states offer promising avenues for future research.
Synthesis Methods
3-[(4-chlorophenyl)thio]-N-methylpropanamide can be synthesized using a variety of methods, including the reaction of 4-chlorothiophenol with N-methyl-3-chloropropionamide, followed by an oxidation reaction to form the final product. The synthesis method can be further optimized by altering the reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-methylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to interact with the cannabinoid receptors in the brain and peripheral tissues, which are involved in the regulation of pain, inflammation, and immune function.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12-10(13)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPNLTIEDNMVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)

![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)


![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)


![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)


![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)